2-(2-Fluorophenyl)piperazine dihydrochloride
Description
2-(2-Fluorophenyl)piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a piperazine core substituted with a 2-fluorophenyl group and two hydrochloride counterions. Piperazine derivatives are widely studied for their diverse therapeutic applications, including opioid receptor modulation (MT-45 analogs), antihistaminic activity (hydroxyzine), and dopamine transporter inhibition .
Properties
IUPAC Name |
2-(2-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSUVYKQUSWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115238-06-7 | |
| Record name | 2-(2-fluorophenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)piperazine dihydrochloride typically involves the reaction of 2-fluoroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluorophenyl)piperazine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenylpiperazines.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.
- Reduction : Using reducing agents such as lithium aluminum hydride to yield amines or other reduced products.
- Substitution : Participating in nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
These reactions highlight the versatility of 2-(2-Fluorophenyl)piperazine dihydrochloride as a building block in the synthesis of more complex molecules .
Pharmacological Properties
Research indicates that 2-(2-Fluorophenyl)piperazine dihydrochloride exhibits significant biological activity through its interaction with various receptors and enzymes. It is primarily studied for its potential effects on:
- Monoamine Oxidase (MAO) : This enzyme plays a crucial role in neurotransmitter metabolism, and compounds like 2-(2-Fluorophenyl)piperazine dihydrochloride may modulate its activity.
- Anticonvulsant Activity : Studies have evaluated similar piperazine derivatives for their anticonvulsant properties, suggesting that this compound may also possess such effects .
Case Studies
- Acaricidal Activity : In a study assessing the acaricidal activity of phenylpiperazine derivatives, including 2-(2-Fluorophenyl)piperazine dihydrochloride, it was found effective against spider mites (Tetranychus urticae). The compound was tested using foliar spray methods at various concentrations, demonstrating potential utility in agricultural applications .
- Neuropharmacology : Another study focused on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed promising anticonvulsant activities in animal models. While not directly testing 2-(2-Fluorophenyl)piperazine dihydrochloride, the findings support the exploration of piperazine derivatives for neurological disorders .
Drug Development
The compound is being investigated for its potential therapeutic applications in drug development. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting various diseases, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Fluorine Substitution: Fluorination at the 2-position (e.g., 2F-MT-45) reduces metabolic degradation compared to non-fluorinated analogs, as shown by in vitro studies using human liver microsomes .
- Bulkier Substituents : Compounds like hydroxyzine and buclizine incorporate diphenylmethyl or chlorophenyl groups, enhancing H₁ receptor antagonism but increasing molecular weight and lipophilicity .
Pharmacological and Metabolic Comparisons
Opioid Analogs: 2F-MT-45 vs. MT-45
- Receptor Affinity : 2F-MT-45, a fluorinated MT-45 derivative, retains µ-opioid receptor agonism but exhibits delayed metabolism due to fluorine-induced steric hindrance .
- Metabolism: Phase I metabolites of 2F-MT-45 include hydroxylated and N-dealkylated products, while phase II metabolites involve glucuronidation. In contrast, non-fluorinated MT-45 undergoes faster oxidative metabolism .
Antihistamines: Hydroxyzine vs. Buclizine
- Potency : Hydroxyzine (IC₅₀ = 12 nM for H₁) is 3-fold more potent than buclizine (IC₅₀ = 35 nM) due to its diphenylmethoxyethyl side chain .
- Clinical Use : Hydroxyzine is prescribed for anxiety and allergies, whereas buclizine is used for motion sickness, reflecting substituent-driven selectivity .
Dopamine Transporter Inhibitors
- 1-(2-Phenylethyl)piperazine dihydrochloride (C₁₂H₁₈Cl₂N₂) shows affinity for dopamine transporters (DAT), with a Kᵢ of 15 nM, comparable to GBR 12783 (Kᵢ = 8 nM) .
Biological Activity
2-(2-Fluorophenyl)piperazine dihydrochloride is a substituted piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound, with the molecular formula C10H14Cl2FN2 and a molecular weight of approximately 253.15 g/mol, belongs to the class of arylpiperazines, which are widely studied for their diverse pharmacological properties.
The biological activity of 2-(2-Fluorophenyl)piperazine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. It is known to modulate the activity of specific molecular targets, which can lead to a range of biological effects. The exact pathways and mechanisms remain under investigation, but research suggests potential interactions with monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism.
1. Monoamine Oxidase Inhibition
Recent studies have highlighted the inhibitory effects of compounds containing the (2-fluorophenyl)piperazine moiety on MAO-A and MAO-B. For instance, derivatives synthesized from this structure demonstrated significant MAO-B inhibitory activity, with IC50 values as low as 0.013 µM for certain derivatives . This suggests that 2-(2-Fluorophenyl)piperazine dihydrochloride may also exhibit similar inhibitory effects.
| Compound | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | High |
| T3 | 0.039 | Moderate |
2. Antimicrobial Activity
Research has indicated that piperazine derivatives, including 2-(2-Fluorophenyl)piperazine dihydrochloride, possess antimicrobial properties. Studies have shown varying degrees of antibacterial activity against strains such as Staphylococcus epidermidis, although specific MIC values for this compound are not well-defined .
3. Cytotoxicity
The cytotoxic effects of related piperazine compounds have been evaluated using various cell lines. For example, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing healthy fibroblast cells, indicating a potential therapeutic window for further development .
Case Studies
Several case studies have explored the biological activity of piperazine derivatives:
- Study on MAO Inhibition : A series of pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety were designed and evaluated for their MAO inhibitory activities. The most potent inhibitors showed promising selectivity for MAO-B over MAO-A, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Evaluation : In another study, phenylpiperazine derivatives were tested against various bacterial strains to assess their antibiotic adjuvant effects. Although many compounds showed limited direct antibacterial activity, they were effective in enhancing the efficacy of existing antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)piperazine dihydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-fluorobenzyl halides and piperazine derivatives under anhydrous conditions. Key steps include:
- Alkylation : Reacting piperazine with 2-fluorobenzyl chloride in ethanol at 60–80°C for 12–24 hours .
- Salt Formation : Treating the freebase with HCl in methanol to precipitate the dihydrochloride salt .
- Purification : Use recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the piperazine and fluorophenyl groups .
- Mass Spectrometry (MS) : ESI-MS for molecular ion detection (e.g., m/z 253.14 for [M+H]) .
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks in the dihydrochloride form .
Q. What are the solubility and formulation considerations for in vitro assays?
- Methodological Answer : The dihydrochloride salt enhances water solubility (up to 50 mg/mL in PBS at pH 7.4). For cell-based assays:
Q. What in vitro pharmacological screening models are suitable for this compound?
- Methodological Answer : Prioritize receptor-binding assays due to structural similarity to serotonin/dopamine ligands:
- Radioligand Displacement : Test affinity for 5-HT (IC reported at 120 nM) and D receptors .
- Functional Assays : cAMP modulation in HEK293 cells expressing GPCRs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). To address this:
- Cross-Validate : Use multiple assay formats (e.g., fluorescence polarization vs. scintillation counting) .
- Control for pH Effects : Adjust buffer pH to physiological levels (7.4) to mimic in vivo ionization .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes in 5-HT vs. D receptors .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer : Address rapid hepatic clearance via:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify metabolic hotspots (e.g., N-dealkylation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) on the phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the piperazine nitrogen with acetyl groups to enhance bioavailability .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer : Use in silico tools to prioritize synthetic targets:
- QSAR Models : Train models on piperazine derivatives’ binding data to predict affinity for 5-HT .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorophenyl substitutions to optimize receptor selectivity .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological data?
- Methodological Answer : Standardize protocols to minimize variability:
Q. How should researchers handle contradictory in vitro vs. in vivo efficacy data?
- Methodological Answer : Discrepancies may stem from pharmacokinetic factors:
Q. What are best practices for toxicology profiling in early-stage development?
- Methodological Answer :
Prioritize high-throughput assays: - Ames Test : Screen for mutagenicity in TA98 and TA100 strains .
- hERG Inhibition : Use patch-clamp electrophysiology to assess cardiac risk (IC threshold <10 μM) .
- Acute Toxicity : Dose rodents at 10–100 mg/kg and monitor for CNS depression or respiratory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
